molecular formula C10H12ClNO B080168 2-chloro-N-(1-phenylethyl)acetamide CAS No. 13230-80-3

2-chloro-N-(1-phenylethyl)acetamide

Cat. No. B080168
CAS RN: 13230-80-3
M. Wt: 197.66 g/mol
InChI Key: NCGMICUPYDDHPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-chloro-N-(1-phenylethyl)acetamide often involves reactions such as acetylation, esterification, and transsilylation. For example, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane and further transsilylation, indicating a methodology that could potentially apply to the synthesis of 2-chloro-N-(1-phenylethyl)acetamide (Nikonov et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-chloro-N-(1-phenylethyl)acetamide has been extensively studied using methods such as X-ray crystallography and NMR spectroscopy. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide was characterized, revealing intramolecular H-bonding and several intermolecular interactions, which could provide insights into the molecular structure of 2-chloro-N-(1-phenylethyl)acetamide (Jansukra et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-chloro-N-(1-phenylethyl)acetamide often feature complex pathways, including isomerization, cyclization, and hydrolysis. For example, the reaction of N-(3-Chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines leads to various heterocyclic compounds, suggesting potential reactivity paths for 2-chloro-N-(1-phenylethyl)acetamide (Agarwal & Mital, 1976).

Physical Properties Analysis

Physical properties such as melting points, solubility, and polarity are crucial for understanding the behavior of chemical compounds. The polarity and conformation of derivatives similar to 2-chloro-N-(1-phenylethyl)acetamide have been analyzed, providing a basis for predicting the physical properties of 2-chloro-N-(1-phenylethyl)acetamide (Ishmaeva et al., 2015).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and pKa values, are essential for the application and handling of chemical compounds. The pKa determination of newly synthesized acetamide derivatives indicates the importance of such measurements in understanding the chemical behavior of compounds like 2-chloro-N-(1-phenylethyl)acetamide (Duran & Canbaz, 2013).

Scientific Research Applications

  • Anticancer, Anti-Inflammatory, and Analgesic Activities : A study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents using a synthetic pathway to create a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives. These compounds, particularly compound 3c N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

  • Metabolism in Human and Rat Liver Microsomes : Research on chloroacetamide herbicides and their metabolites found that certain derivatives, including 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide, are metabolized differently in human and rat liver microsomes. This study provides insight into the metabolic pathways and potential toxicological implications of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

  • Herbicidal Activity : Chloroacetamides like alachlor and metazachlor, which have structural similarities to 2-chloro-N-(1-phenylethyl)acetamide, are used as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops. This demonstrates the agricultural applications of such compounds (Weisshaar & Böger, 1989).

  • Synthesis and Structure of Derivatives : Studies have also focused on the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide and the investigation of their structures through various spectroscopic and computational methods. This research is relevant for understanding the chemical properties and potential applications of these derivatives (Nikonov et al., 2016).

  • Synthesis of Anticancer Derivatives : Another study synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives by reacting specific thione derivatives with 2-chloro-N-(thiazol-2-yl)acetamide compounds. These compounds showed considerable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).

properties

IUPAC Name

2-chloro-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGMICUPYDDHPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-phenylethyl)acetamide

CAS RN

13230-80-3
Record name 13230-80-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Turan-Zitouni, A Ozdemir, ZA Kaplancikli… - Turk J Pharm …, 2009 - researchgate.net
The increasing clinical importance of drug-resistant bacterial and fungal pathogens has lent additional urgency to microbiological research and novel antimicrobial compounds …
Number of citations: 3 www.researchgate.net
ZQ Cai, G Xiong, SR Li, JB Liu, TM Sun - … Section E: Structure …, 2009 - scripts.iucr.org
In the title compound, C31H32BrN3O3, the morpholine ring adopts a chair conformation, and the planar quinoline system is twisted with respect to the phenyl rings, with dihedral angles …
Number of citations: 4 scripts.iucr.org
G Turan, A Özdemir, ZA Kaplancıklı, A Çevikbaş… - 2009 - earsiv.anadolu.edu.tr
The increasing clinical importance of drug-resistant bacterial and fungal pathogens has lent additional urgency to microbiological research and novel antimicrobial compounds …
Number of citations: 0 earsiv.anadolu.edu.tr
RZ Liana, AA Ilya, VZ Vadim, IG Svetlana… - Journal of …, 2023 - Elsevier
Antibiotics are one of the most important bioactive and chemotherapeutic groups of compounds. However, as a result of their excessive consumption for human treatment, veterinary …
Number of citations: 2 www.sciencedirect.com
S Cui, T Wang, X Hu - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
A new chiral ionic liquid was synthesized from (S)-1-phenylethylamine and it was studied by IR, Raman, polarimetry, NMR and X-ray crystal diffraction. Its vibrational spectral bands are …
Number of citations: 10 www.sciencedirect.com
TH Kim, CR Reddy, S Chandrasekhar, DS Shin - Notes, 2007 - Citeseer
Department of Chemistry, Changwon National University, Changwon, Gyeongnam 641-773, Korea.* E-mail: dsshin@ changwon. ac. kr‡ Department of Chemistry, University of Incheon, …
Number of citations: 4 citeseerx.ist.psu.edu
S Saravanan, NH Khan, RI Kureshy, SHR Abdi… - ACS …, 2013 - ACS Publications
A simple and novel chiral amide-based organocatalyst 6 was synthesized from readily available starting materials for the asymmetric Strecker reaction. A variety of N-benzhydryl- and N-…
Number of citations: 28 pubs.acs.org
WA Elgaher, AM Hayallah, OIA Salem… - Bulletin of …, 2009 - bpsa.journals.ekb.eg
Methylxanthines especially theophylline have been recognizedas potent bronchodilators for the relief of acute asthma for over 50years. Recently, it was found that bacterial infection has …
Number of citations: 13 bpsa.journals.ekb.eg
VA Bren, IE Tolpygin, YV Revinskii… - Organic …, 2018 - arkat-usa.org
Derivatives of poly (1-vinylimidazolium chloride) possessing chemosensor properties to cations and anions were synthesized by quaternization of poly-(1-vinylimidazole)(PVI)(Mw~ …
Number of citations: 1 www.arkat-usa.org
V Pace, L Castoldi, AD Mamuye, W Holzer - Synthesis, 2014 - thieme-connect.com
Treatment of widely available isocyanates with monohalolithium and dihalolithium carbenoids provides a valuable protocol for the one-pot preparation of α-halo- and α,α-…
Number of citations: 50 www.thieme-connect.com

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